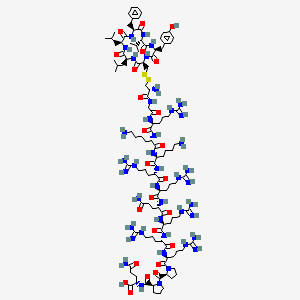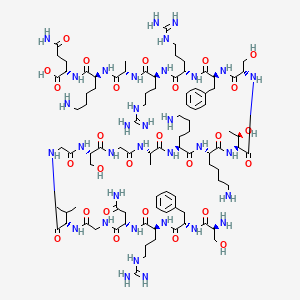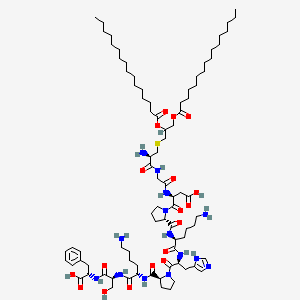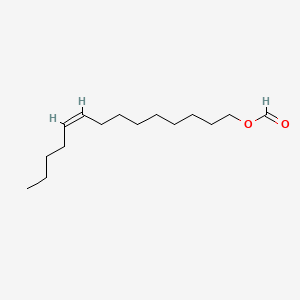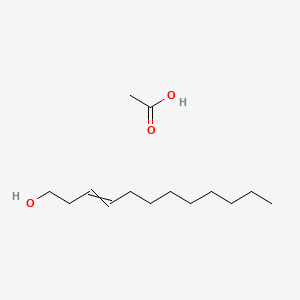
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18F3N3O5 and its molecular weight is 365.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioconjugation Methods and Drug Delivery Systems
- 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, trifluoroacetic acid (MMTA), demonstrates efficacy in bioconjugation methods, particularly in the formation of pH-labile hydrazones. This property makes it useful in nanotechnologies, imaging, and drug delivery systems. One study highlighted its ability to conjugate thiol-containing molecules via maleimide addition, exhibiting different stability levels under varying pH conditions, thus suggesting its potential in targeted drug delivery applications (Christie, Anderson, & Grainger, 2010).
Chemical Synthesis and Utility in Biotechnology
- The compound finds significant use in various chemical synthesis processes. For instance, it is used in the one-pot synthesis of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a derivative that has applications in immunoassays, tumor imaging, therapeutic agent delivery, and oligonucleotide immobilization (Leonard & Bruncková, 2012).
Protein Labeling and Imaging Techniques
- MMTA is also effective in protein labeling for positron emission tomography (PET). Proteins derivatized with MMTA can be labeled with high radiochemical yields, making it a valuable tool in medical imaging and diagnostic applications (Wängler et al., 2012).
Bone Affinity Enhancement in Glycoproteins
- Its ability to enhance bone affinity in glycoproteins has been demonstrated through the conjugation of bisphosphonates. Research shows that MMTA conjugation increases glycoprotein affinity to various bone matrices, suggesting its potential in bone-related therapies (Gittens, Matyas, Zernicke, & Uludağ, 2003).
Catalyst in Organic Reactions
- MMTA serves as a catalyst in the carboxylation of alkanes. It plays a role in the conversion of alkanes like cyclopentane and cyclohexane to carboxylic acids under mild conditions, which is crucial in the field of organic synthesis (Reis et al., 2005).
Mecanismo De Acción
Target of Action
It is known to be aPROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
Mal-C2-cyclohexylcarboxyl-hydrazide (TFA) functions as a linker in PROTACs . It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This bifunctional molecule facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. The proximity of the E3 ligase to the target protein triggers the ubiquitination and subsequent degradation of the target protein .
Análisis Bioquímico
Biochemical Properties
It is known that it can form stable amide bonds with primary amines at pH 7-9 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
It is known to form stable amide bonds with primary amines at pH 7-9 , suggesting that it may bind to biomolecules containing primary amine groups
Propiedades
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.C2HF3O2/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;3-2(4,5)1(6)7/h5-6,8-9H,1-4,7,13H2,(H,14,18);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWNSOSRFZSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-59-2 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)




